molecular formula C11H10FNO2 B2401161 2-(6-fluoro-1-methyl-1H-indol-3-yl)acetic acid CAS No. 1368907-68-9

2-(6-fluoro-1-methyl-1H-indol-3-yl)acetic acid

Cat. No.: B2401161
CAS No.: 1368907-68-9
M. Wt: 207.204
InChI Key: LYBRHMOXPSVEOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6-fluoro-1-methyl-1H-indol-3-yl)acetic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Chemical Reactions Analysis

Types of Reactions

2-(6-fluoro-1-methyl-1H-indol-3-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted indole derivatives, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

2-(6-fluoro-1-methyl-1H-indol-3-yl)acetic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(6-fluoro-1-methyl-1H-indol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. It is known to modulate various signaling pathways, including those involved in inflammation and cell proliferation. The compound’s effects are mediated through its binding to specific receptors and enzymes, leading to alterations in cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-fluoro-1-methyl-1H-indol-3-yl)acetic acid is unique due to the presence of the fluoro and methyl groups, which confer specific chemical and biological properties. These modifications enhance its stability and reactivity, making it a valuable compound in various scientific and industrial applications .

Properties

IUPAC Name

2-(6-fluoro-1-methylindol-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FNO2/c1-13-6-7(4-11(14)15)9-3-2-8(12)5-10(9)13/h2-3,5-6H,4H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYBRHMOXPSVEOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1C=C(C=C2)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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